N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide
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Overview
Description
N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a chloropyridine moiety and a cyclohexyloxalamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide typically involves the reaction of 5-chloropyridine-2-amine with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- N1-(5-chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
- N1-(5-chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Uniqueness
N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide stands out due to its specific structural features, such as the presence of both a chloropyridine and a cyclohexyloxalamide group. These features confer unique reactivity and binding properties, making it a valuable compound for various applications in research and industry .
Biological Activity
N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, synthesizing data from various studies and sources.
- Chemical Name : this compound
- CAS Number : 1255529-23-7
- Molecular Formula : C24H30ClN7O4S
- Molecular Weight : 548.06 g/mol
The compound is believed to act as an inhibitor of specific enzymes involved in biological pathways, particularly those related to coagulation. It shares structural similarities with other known anticoagulants, leading to its investigation as a potential therapeutic agent in preventing thromboembolic disorders.
Anticoagulant Activity
Research indicates that this compound functions similarly to edoxaban, a direct Factor Xa inhibitor. This mechanism is critical in regulating blood coagulation and has been shown to effectively reduce thrombus formation in various models.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits potent inhibitory effects on cell proliferation, particularly against L1210 mouse leukemia cells. The IC50 values for these effects are reported in the nanomolar range, indicating strong activity.
Cell Line | IC50 (nM) |
---|---|
L1210 Mouse Leukemia | < 50 |
These results suggest that the compound could be further explored for its anticancer properties.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Pharmacokinetics and Safety Profile :
-
Comparative Analysis with Edoxaban :
- In comparative studies with edoxaban, it was found that both compounds share similar pathways in inhibiting Factor Xa. However, this compound exhibited a broader spectrum of activity against cancer cell lines .
Properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-cyclohexyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c14-9-6-7-11(15-8-9)17-13(19)12(18)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,18)(H,15,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXBOQRZPOSWHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=NC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.